

Harzianol K: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Harzianol K

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Introduction

Harzianol K is a harziane-type diterpenoid isolated from the deep-sea sediment-derived fungus *Trichoderma* sp. SCSLOW21.[1][2] The harziane diterpenoids are characterized by a unique and complex tetracyclic 6-5-7-4 carbon skeleton.[2] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Harzianol K**, based on currently available scientific literature.

Physical and Chemical Properties

Harzianol K has been isolated as a colorless crystal.[1] Its molecular formula is $C_{20}H_{28}O_3$, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The absolute configuration of **Harzianol K** has been unambiguously determined by single-crystal X-ray diffraction analysis.[1][2]

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of **Harzianol K**.

Property	Value	Reference
Appearance	Colorless crystal	[1]
Molecular Formula	C ₂₀ H ₂₈ O ₃	[1]
Molecular Weight	316.43 g/mol	Calculated
HRESIMS (m/z)	317.2115 [M+H] ⁺ (calculated for C ₂₀ H ₂₉ O ₃ ⁺ , 317.2117)	[1]
Optical Rotation	[α] _D ²⁵ +64.1 (c 0.36, MeOH)	[1]
UV (MeOH) λ _{max} (log ε)	252 nm (3.77)	[1]
ECD (MeOH) λ _{max} (Δε)	245 (-36.7), 292 (+7.4), 351 (+10.6) nm	[1]
**IR (KBr) ν _{max} (cm ⁻¹) **	3402, 2927, 1734, 1695, 1190, 1043	[1]

Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data, including ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) in DMSO-d₆, have been reported and were crucial for the structural elucidation of **Harzianol K**. [1]

Biological Activity

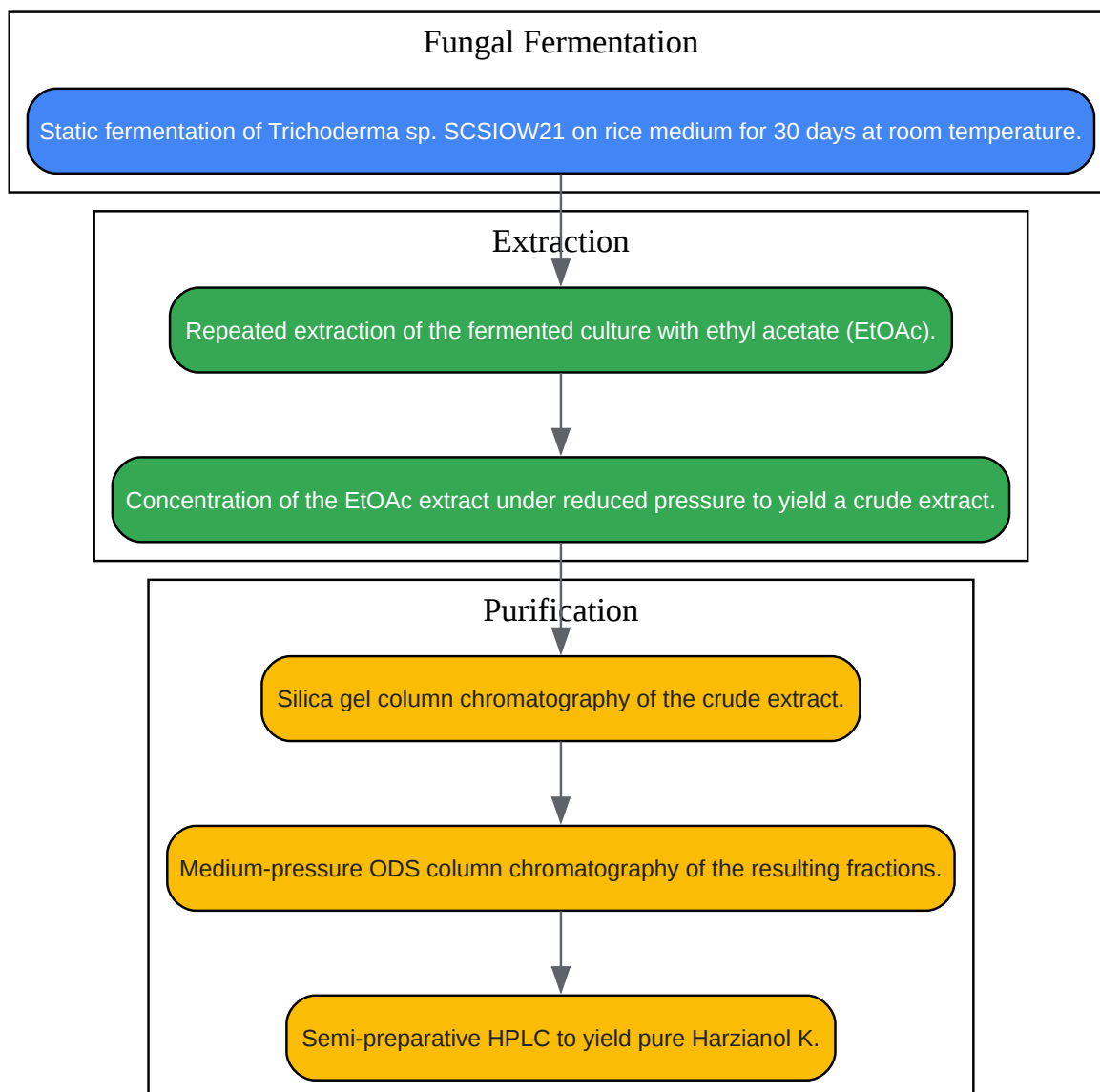
Anti-inflammatory Activity

Harzianol K has been evaluated for its anti-inflammatory potential by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. In this assay, **Harzianol K** exhibited weak inhibitory activity at a concentration of 100 μM. [1] The compound did not show any cytotoxicity at concentrations up to 100 μM. [1]

Experimental Protocols

Isolation and Purification of Harzianol K

The following protocol describes the isolation and purification of **Harzianol K** from *Trichoderma* sp. SCSLOW21.



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Figure 1. Workflow for the isolation and purification of **Harzianol K**.

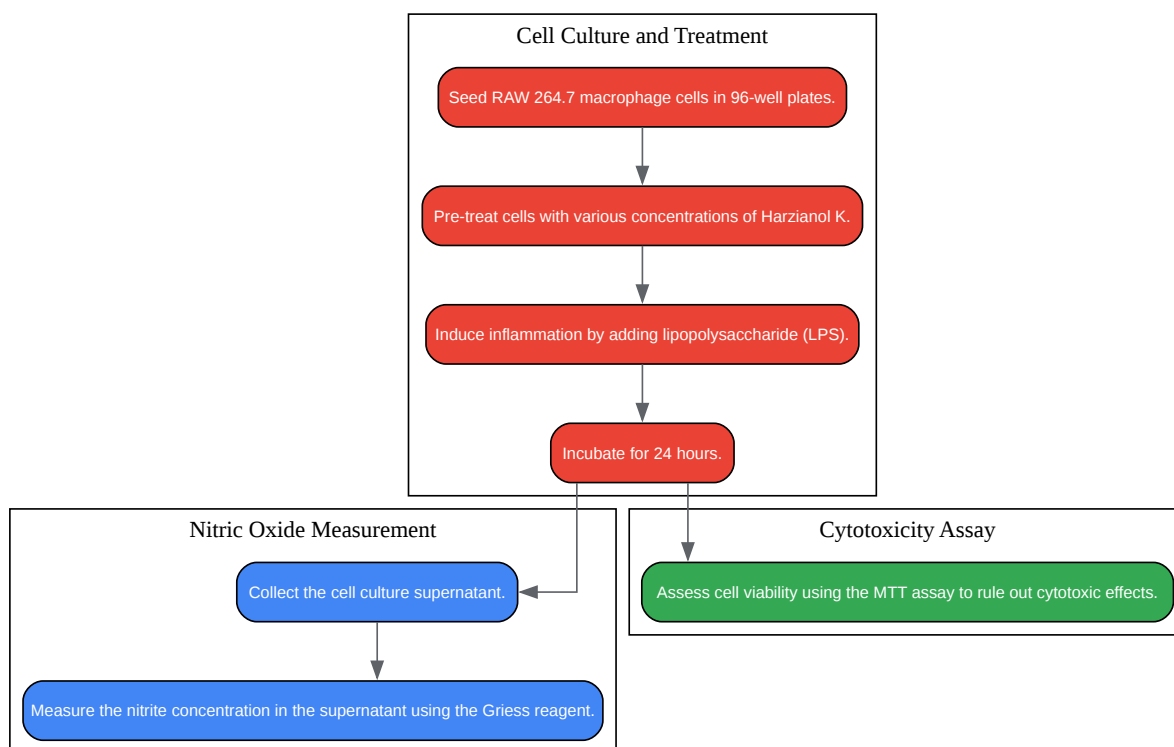
Structural Elucidation

The chemical structure of **Harzianol K** was determined using a combination of spectroscopic techniques:[1][2]

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.[1]
- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the planar structure and relative configuration.[1]
- X-ray Crystallography: Single-crystal X-ray diffraction analysis was employed to confirm the structure and determine the absolute stereochemistry of **Harzianol K**. [1][2]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

The following protocol was used to assess the anti-inflammatory activity of **Harzianol K**.



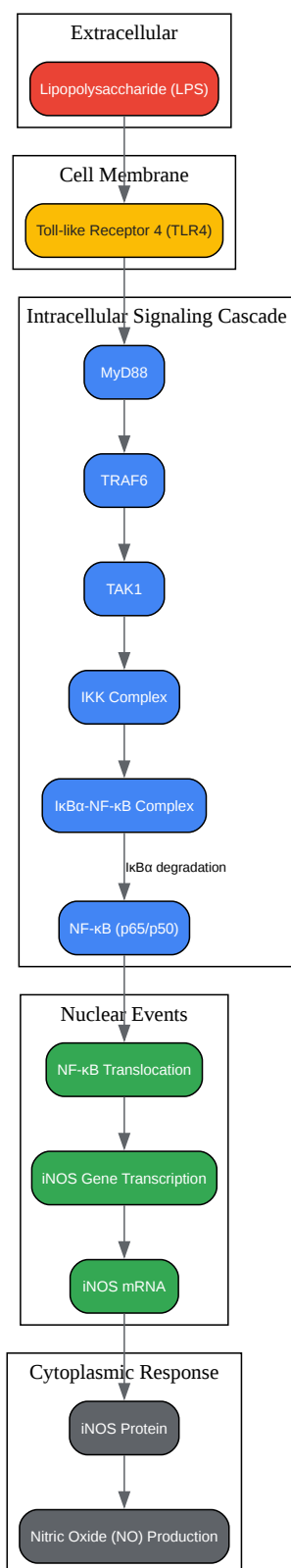
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Figure 2. Experimental workflow for the nitric oxide inhibition assay.

Putative Signaling Pathway in Anti-inflammatory Response

While **Harzianol K** has demonstrated weak inhibition of nitric oxide production, the specific molecular targets and the signaling pathways it may modulate have not yet been elucidated. The diagram below illustrates a generalized signaling pathway activated by LPS in

macrophages, leading to the production of NO. This pathway represents the biological context in which **Harzianol K** was tested. Further research is required to determine if and how **Harzianol K** interacts with components of this pathway.



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Figure 3. Generalized LPS-induced inflammatory signaling pathway leading to NO production.

Conclusion and Future Directions

Harzianol K is a structurally interesting harziane diterpenoid with modest in vitro anti-inflammatory activity. The comprehensive physicochemical and spectroscopic data available provide a solid foundation for its further investigation. Future research should focus on elucidating the specific molecular targets of **Harzianol K** to understand its mechanism of action. More extensive biological screening against a wider range of inflammatory mediators and pathways is warranted to fully assess its therapeutic potential. Furthermore, synthetic efforts to generate analogues of **Harzianol K** could lead to the discovery of more potent anti-inflammatory agents.

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